Alcoli ciclici e derivati
Cyclic alcohols and their derivatives represent a diverse class of organic compounds characterized by a ring structure with at least one hydroxyl group (-OH) attached. These molecules are fundamental in various chemical reactions due to the unique properties offered by both the cyclic nature and the presence of alcohol functionality.
Common examples include cyclohexanol, which is widely used as a solvent and intermediate in organic synthesis, and tetrahydrofuran (THF), often employed as a polar aprotic solvent in a wide range of chemical processes. Cyclic alcohols can also be derived from various starting materials such as cyclic ethers through hydrolysis or formed directly via ring-opening reactions.
These compounds find extensive applications in the pharmaceutical, agrochemical, and polymer industries due to their ability to form hydrogen bonds, enhance solubility, and act as catalysts. Their versatile reactivity makes them indispensable in the synthesis of complex molecules and materials, providing chemists with a powerful tool for creating novel functionalized structures.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
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(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol | 200883-45-0 | C7H12O |
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2-(2-methylbutyl)cycloheptan-1-ol | 1249107-74-1 | C12H24O |
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2-Propylcycloheptan-1-ol | 56470-76-9 | C10H20O |
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3,3-Dichloro-2,2-dihydroxycyclohexanone | 83878-01-7 | C6H8O3Cl2 |
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2-Oxaspiro[3.5]nonan-7-ol | 2092707-38-3 | C8H14O2 |
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4-methylenecyclohexan-1-ol | 22428-85-9 | C7H12O |
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spiro[3.3]heptane-2,6-diol | 132616-37-6 | C7H12O2 |
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4-(hydroxymethyl)-decahydronaphthalen-1-ol | 25974-85-0 | C11H20O2 |
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ethyl cis-3-hydroxy-1-methyl-cyclobutanecarboxylate | 1408074-72-5 | C8H14O3 |
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Calcium Phytate | 7776-28-5 | C6H6Ca6O24P6 |
Letteratura correlata
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